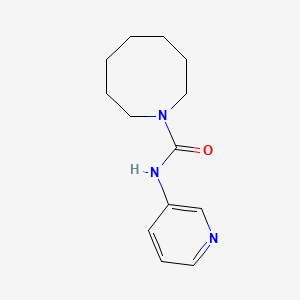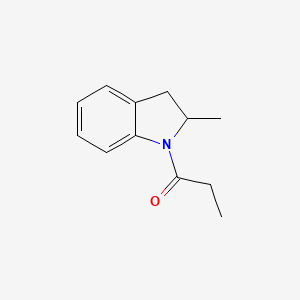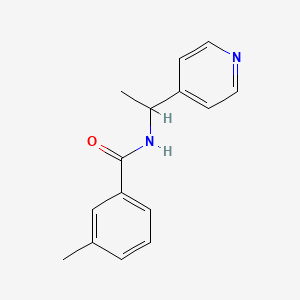
N-pyridin-3-ylazocane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-pyridin-3-ylazocane-1-carboxamide, also known as PYNAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PYNAC is a heterocyclic compound that contains a pyridine ring and an azocane ring, making it a unique compound with diverse properties.
Mécanisme D'action
N-pyridin-3-ylazocane-1-carboxamide exerts its biological effects through various mechanisms, including the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N-pyridin-3-ylazocane-1-carboxamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-pyridin-3-ylazocane-1-carboxamide has been found to exhibit various biochemical and physiological effects, including the inhibition of COX-2 and iNOS enzymes, which are involved in the regulation of inflammation. N-pyridin-3-ylazocane-1-carboxamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-pyridin-3-ylazocane-1-carboxamide is its ease of synthesis, making it readily available for use in laboratory experiments. N-pyridin-3-ylazocane-1-carboxamide also exhibits high stability and solubility in various solvents, making it a versatile compound for use in various applications. However, one limitation of N-pyridin-3-ylazocane-1-carboxamide is its limited bioavailability, which may limit its use in vivo.
Orientations Futures
There are several future directions for the study of N-pyridin-3-ylazocane-1-carboxamide, including the development of new synthetic methods for the compound, the investigation of its potential use in drug development, and the exploration of its properties in material science and analytical chemistry. Further studies are also needed to determine the optimal dosage and administration of N-pyridin-3-ylazocane-1-carboxamide for therapeutic use.
Méthodes De Synthèse
N-pyridin-3-ylazocane-1-carboxamide can be synthesized using various methods, including the reaction of 3-pyridinecarboxylic acid with 1,4-diaminobutane in the presence of a coupling agent such as N,N'-carbonyldiimidazole. Another method involves the reaction of 3-pyridinecarboxylic acid with 1,4-dibromo-butane in the presence of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
N-pyridin-3-ylazocane-1-carboxamide has been extensively studied for its potential use in various scientific fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-pyridin-3-ylazocane-1-carboxamide has been found to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In material science, N-pyridin-3-ylazocane-1-carboxamide has been used in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In analytical chemistry, N-pyridin-3-ylazocane-1-carboxamide has been used as a ligand for the determination of metal ions in solution.
Propriétés
IUPAC Name |
N-pyridin-3-ylazocane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(15-12-7-6-8-14-11-12)16-9-4-2-1-3-5-10-16/h6-8,11H,1-5,9-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGJTPXKSQJHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-3-ylazocane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-N-[(3-methoxyphenyl)methyl]-1-N-phenylpiperidine-1,4-dicarboxamide](/img/structure/B7461141.png)
![methyl (2Z)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoate](/img/structure/B7461145.png)
![[4-(Dimethylamino)phenyl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7461150.png)
![2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461159.png)
![4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide](/img/structure/B7461162.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide](/img/structure/B7461165.png)
![2-chloro-N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]acetamide](/img/structure/B7461167.png)
![2-[[1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7461175.png)




![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461214.png)
![Methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate](/img/structure/B7461230.png)